6-Methyl-1,4-oxazepane hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,4-oxazepane hydrochloride” can be represented by the SMILES stringCC1CNCCOC1.Cl
. This indicates that the compound contains a seven-membered ring with an oxygen atom and a nitrogen atom, along with a methyl group attached to one of the carbon atoms in the ring .
Scientific Research Applications
Pharmacology
6-Methyl-1,4-oxazepane hydrochloride: is explored in pharmacology for its potential as a building block in drug synthesis. Its structure can be utilized to create novel compounds with therapeutic properties. For instance, it may serve as a precursor in the synthesis of molecules designed to interact with central nervous system receptors or enzymes .
Material Science
In material science, 6-Methyl-1,4-oxazepane hydrochloride could be used to develop new polymeric materials. Its chemical structure allows for the creation of polymers with specific characteristics such as increased flexibility or improved thermal stability .
Chemical Synthesis
This compound is valuable in chemical synthesis as an intermediate. It can be involved in the creation of complex organic molecules, serving as a key component in multi-step synthetic routes. Its reactivity can be harnessed to form bonds with various functional groups, aiding in the construction of diverse chemical entities .
Biochemistry
6-Methyl-1,4-oxazepane hydrochloride: may have applications in biochemistry, particularly in the study of biological macromolecules. It could be used to mimic or interfere with natural biochemical processes, providing insights into enzyme mechanisms or receptor-ligand interactions .
Industrial Uses
Industrially, this compound might be used in the manufacture of specialty chemicals. Its unique properties can be advantageous in formulating products that require specific molecular architecture for desired performance characteristics .
Environmental Applications
Environmental science could benefit from 6-Methyl-1,4-oxazepane hydrochloride in the development of green chemistry practices. It might be employed in processes aimed at reducing pollution or in the synthesis of environmentally friendly materials .
properties
IUPAC Name |
6-methyl-1,4-oxazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYPKSJXYATIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-oxazepane hydrochloride | |
CAS RN |
1246456-02-9 | |
Record name | 6-methyl-1,4-oxazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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